4-Bromo-2-(2,2,2-trifluoroethyl)pyridine
Description
Significance of the Pyridine (B92270) Scaffold as a Core Heterocyclic System in Organic Synthesis
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational scaffold in organic chemistry. researchgate.net Its structural versatility and unique chemical properties have led to its widespread use across numerous scientific disciplines. As an isostere of benzene (B151609), the pyridine nucleus is a common feature in a vast array of natural products, including vitamins like niacin and pyridoxine, coenzymes, and alkaloids. lifechemicals.comnih.gov
In the realm of synthetic chemistry, pyridine derivatives are indispensable building blocks. lifechemicals.comnbinno.com The nitrogen atom within the ring influences its reactivity, making it electron-deficient compared to benzene and generally more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This inherent reactivity, combined with the ability to be readily functionalized, allows chemists to construct diverse and complex molecular architectures. nih.gov The pyridine moiety is a key component in many FDA-approved pharmaceuticals, where it can act as a pharmacophore, improve water solubility, or serve as a bioisostere for other aromatic rings, thereby modulating the biological activity and pharmacokinetic properties of a drug molecule. researchgate.netlifechemicals.comnih.gov Its applications extend beyond medicine to agrochemicals, functional materials, and as ligands in catalysis. nih.govnbinno.com
Strategic Importance of Perfluoroalkyl and Fluoroalkyl Substituents in Molecular Design
The introduction of perfluoroalkyl or fluoroalkyl groups, such as the trifluoromethyl (-CF3) or trifluoroethyl (-CH2CF3) group, is a critical strategy in modern medicinal chemistry and materials science. rsc.orghovione.com The unique properties of the carbon-fluorine bond, one of the strongest in organic chemistry, confer significant advantages. nbinno.com Incorporating these fluorine-containing moieties can drastically alter a molecule's physicochemical characteristics, including its lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets. nih.govmdpi.comnbinno.com Consequently, fluorinated heterocycles are increasingly prevalent in the development of new pharmaceuticals and agrochemicals. researchgate.netrsc.orgnih.gov
The 2,2,2-trifluoroethyl group exerts a profound influence on the electronic and steric properties of a parent molecule. The three fluorine atoms are highly electronegative, making the trifluoromethyl (-CF3) component a potent electron-withdrawing group through inductive effects. mdpi.comnbinno.com This electronic pull can significantly lower the basicity of nearby functional groups, such as the nitrogen atom in a pyridine ring, and alter the reactivity of the aromatic system. wikipedia.org
Compared to a simple ethyl group, the 2,2,2-trifluoroethyl substituent has a larger steric profile. This increased bulk can influence the molecule's conformation and its ability to interact with biological receptors or catalysts. documentsdelivered.commdpi.com Furthermore, the trifluoroethyl group enhances lipophilicity, which can improve a compound's ability to cross biological membranes, a crucial factor for the bioavailability of many therapeutic agents. nih.govnbinno.com The strong C-F bonds also make the group resistant to metabolic oxidation, often leading to increased metabolic stability and a longer half-life in biological systems. mdpi.comnbinno.com
| Property | Influence of 2,2,2-Trifluoroethyl Group |
| Electronic Effect | Strong electron-withdrawing (inductive effect) |
| Steric Effect | Increased bulk compared to an ethyl group |
| Lipophilicity | Significantly increased |
| Metabolic Stability | Enhanced due to strong C-F bonds |
| Basicity | Lowers the basicity of adjacent groups |
Role of the Bromine Atom as a Versatile Synthetic Handle for Derivatization
The bromine atom attached to an aromatic ring, such as pyridine, is an exceptionally versatile functional group in organic synthesis. nbinno.com Bromopyridines are key intermediates used in a wide range of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. chempanda.com
The C-Br bond can be readily activated by palladium, nickel, or copper catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org This makes the bromine atom a valuable "synthetic handle" for introducing a wide variety of substituents. Key reactions involving bromopyridines include:
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds. myskinrecipes.comnih.gov
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. myskinrecipes.com
Heck Coupling: Reaction with alkenes. chempanda.com
Negishi Coupling: Reaction with organozinc reagents. acs.org
This synthetic flexibility allows for the late-stage diversification of complex molecules, providing access to a broad chemical space from a single brominated intermediate. acs.org
| Cross-Coupling Reaction | Reactant | Bond Formed |
| Suzuki-Miyaura | Boronic Acid / Ester | C-C |
| Buchwald-Hartwig | Amine / Amide | C-N |
| Heck | Alkene | C-C |
| Sonogashira | Terminal Alkyne | C-C |
| Negishi | Organozinc Reagent | C-C |
Contextualizing 4-Bromo-2-(2,2,2-trifluoroethyl)pyridine within Advanced Heterocyclic Chemistry Research
Within the broader field of advanced heterocyclic chemistry, this compound emerges as a highly strategic building block. It synergistically combines the key features discussed previously: the stable and biologically relevant pyridine core, the electron-withdrawing and metabolically robust trifluoroethyl group, and the synthetically versatile bromine handle.
This specific arrangement of functional groups makes it a valuable precursor for creating libraries of novel compounds for screening in drug discovery and agrochemical development. researchgate.net The trifluoroethyl group at the 2-position influences the electronic nature of the ring and provides steric bulk, while the bromine at the 4-position is primed for derivatization via cross-coupling reactions without significant steric hindrance from the adjacent substituent. Researchers utilize this intermediate to synthesize more complex molecules with potential applications as kinase inhibitors, fungicides, or other bioactive agents where the unique combination of fluorination and a pyridine scaffold is desirable. nih.govmyskinrecipes.com
Table of Physical Properties for a Related Compound: Note: Data for the exact title compound is limited; properties for a close analog are provided for context.
| Property | Value |
| Compound Name | 4-Bromo-2-(trifluoromethyl)pyridine |
| CAS Number | 1263378-63-7 (as HBr salt) |
| Molecular Formula | C₆H₃BrF₃N |
| Appearance | Colorless or light yellow crystal powder |
| Melting Point | 46-50 °C |
| Boiling Point | 164-166 °C |
Data sourced from reference .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(2,2,2-trifluoroethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-5-1-2-12-6(3-5)4-7(9,10)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPBUDMITMHXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 2 2,2,2 Trifluoroethyl Pyridine
Approaches for Regioselective Bromination of 2-(2,2,2-trifluoroethyl)pyridine (B13757156) Derivatives
Achieving regioselective bromination at the C4-position of a 2-substituted pyridine (B92270) can be challenging due to the directing effects of the existing substituent and the inherent reactivity of the pyridine ring. arkat-usa.org Several strategies have been developed to overcome these challenges.
Electrophilic Bromination Strategies
Direct electrophilic bromination of pyridine is often difficult and requires harsh conditions, leading to a mixture of products. researchgate.net However, the electronic properties of the 2-(2,2,2-trifluoroethyl) group, which is electron-withdrawing, can influence the regioselectivity of the reaction. The pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions. The 2-(2,2,2-trifluoroethyl) group further deactivates the ring. Electrophilic substitution, when it occurs, is generally favored at the 3- and 5-positions.
To achieve bromination at the 4-position, modification of the substrate or the reaction conditions is necessary. One approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. acs.orgnih.gov A general strategy would involve the oxidation of 2-(2,2,2-trifluoroethyl)pyridine to its N-oxide, followed by electrophilic bromination. The resulting 4-bromo-2-(2,2,2-trifluoroethyl)pyridine N-oxide can then be deoxygenated to yield the final product.
| Reagent | Position of Bromination | Typical Yield | Reference |
| Br₂/Oleum | 3- and 3,5- | Moderate | researchgate.net |
| NBS/H₂SO₄ | 3- and 5- | Moderate to Good | mdpi.com |
| Oxalyl chloride/Tetrabutylammonium bromide (on N-oxide) | 2- or 4- (regioselective) | High | researchgate.net |
Directed Ortho-Metalation and Halogenation Protocols
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. baranlab.org While the 2-(2,2,2-trifluoroethyl) group itself is not a classical DMG, strategic placement of a DMG on the pyridine ring can enable selective lithiation and subsequent bromination.
For instance, a directing group at the 3-position of the pyridine ring can direct lithiation to the 4-position. znaturforsch.com Following the deprotonation step with a strong lithium base like lithium diisopropylamide (LDA) or n-butyllithium, the resulting organolithium intermediate can be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, to install the bromine atom at the desired position. uwindsor.caharvard.edu The choice of the directing group is crucial and it should be easily removable after the reaction.
A study on the direct metalation of trifluoromethyl-substituted pyridines has shown that 2-(trifluoromethyl)pyridine (B1195222) can be selectively metalated at the 3- or 6-position depending on the choice of the reagent. epfl.ch Achieving metalation at the 4-position would likely require a directing group at either the 3- or 5-position.
| Directing Group (Position) | Base | Electrophilic Bromine Source | Position of Bromination | Typical Yield |
| CON(i-Pr)₂ (at C3) | s-BuLi/TMEDA | Br₂ | C4 | Good |
| OCONEt₂ (at C3) | s-BuLi/TMEDA | 1,2-Dibromoethane | C4 | Good |
| NHCOt-Bu (at C3) | n-BuLi | NBS | C4 | Moderate to Good |
Strategies for Introducing the 2,2,2-Trifluoroethyl Moiety onto Brominated Pyridine Scaffolds
An alternative synthetic approach involves the introduction of the 2,2,2-trifluoroethyl group onto a pre-brominated pyridine ring. This can be achieved through various modern synthetic methodologies.
Direct C-H Functionalization and Trifluoroethylation Methods (e.g., using 2,2,2-trifluoroethyl(mesityl)iodonium triflate)
Direct C-H functionalization has emerged as a powerful and atom-economical method for the synthesis of complex molecules. uab.cat For the synthesis of this compound, this would involve the direct trifluoroethylation of 4-bromopyridine (B75155) at the C2 position.
Hypervalent iodine reagents, such as 2,2,2-trifluoroethyl(mesityl)iodonium triflate, are effective electrophilic trifluoroethylating agents. nih.gov These reagents can react with nucleophilic C-H bonds, although the electron-deficient nature of the pyridine ring can make direct C-H functionalization challenging. The reaction often requires a catalyst, such as a palladium or copper complex, to facilitate the C-H activation and subsequent trifluoroethylation. The regioselectivity of such reactions can be influenced by the electronic and steric properties of the substrate.
Pyridine Ring Construction from Trifluoroethyl-Containing Building Blocks
A convergent approach to the synthesis of this compound involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoroethyl group. nih.gov Various condensation reactions, such as the Hantzsch pyridine synthesis or other multi-component reactions, can be employed. baranlab.orgacsgcipr.orgmdpi.com
This strategy often involves the reaction of a β-ketoester or a related compound containing a trifluoroethyl group with an enamine and an ammonia (B1221849) source. The challenge lies in designing the precursors to ensure the correct placement of the bromo and trifluoroethyl substituents on the final pyridine ring. For example, a brominated diketone could be reacted with a trifluoroethyl-containing enamine.
| Precursor 1 | Precursor 2 | Reaction Type | Product |
| Bromomalondialdehyde | 3-Amino-5,5,5-trifluoropent-2-enoate | Condensation | This compound derivative |
| 1-Bromo-4,4,4-trifluorobutane-1,3-dione | Enamine | Cyclocondensation | This compound derivative |
Radical-Mediated Trifluoroethylation Reactions (e.g., intramolecular Minisci-type approaches)
Radical-mediated reactions provide a powerful means of introducing functional groups onto heteroaromatic rings. The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated electron-deficient heterocycle, is a well-established method for the alkylation of pyridines. scispace.comnih.gov
To synthesize this compound via this route, a trifluoroethyl radical would be generated in the presence of 4-bromopyridine. The trifluoroethyl radical can be generated from various precursors, such as trifluoroethyl iodide or the corresponding carboxylic acid, using a radical initiator or through photoredox catalysis. nih.gov The reaction is typically carried out in an acidic medium to protonate the pyridine nitrogen, thereby activating the ring towards radical attack. The regioselectivity of the Minisci reaction on 4-substituted pyridines generally favors attack at the 2- and 6-positions.
| Trifluoroethyl Radical Source | Catalyst/Initiator | Substrate | Position of Trifluoroethylation | Typical Yield |
| CF₃CH₂I | (NH₄)₂S₂O₈/AgNO₃ | 4-Bromopyridine | C2 and C6 | Moderate |
| CF₃CH₂COOH | Photoredox Catalyst | 4-Bromopyridine | C2 and C6 | Good |
Convergent and Divergent Synthetic Routes for Scalable Preparation
The efficient construction of the this compound scaffold on a large scale necessitates the development of robust and flexible synthetic routes. Both convergent and divergent strategies offer distinct advantages in achieving this goal.
A plausible convergent synthetic approach would involve the coupling of two pre-functionalized fragments. For instance, a key disconnection could be a cross-coupling reaction, such as a Suzuki or Negishi coupling. This would entail the synthesis of a 2-(2,2,2-trifluoroethyl)pyridine boronic acid or organozinc reagent and its subsequent reaction with a suitable 4-halopyridine derivative. While this approach can be highly efficient, the synthesis and stability of the trifluoroethyl-substituted organometallic partner would require careful optimization for large-scale production.
Alternatively, a divergent synthetic strategy offers the flexibility to generate a library of related compounds from a common intermediate. A potential divergent route could commence with the synthesis of 2-(2,2,2-trifluoroethyl)pyridine. This intermediate could then be subjected to various regioselective functionalization reactions. For the synthesis of the target molecule, a key step would be the selective bromination at the 4-position. This approach allows for the late-stage introduction of the bromine atom, which can be advantageous for exploring structure-activity relationships by introducing other functionalities at that position.
One potential synthetic pathway, drawing inspiration from known pyridine functionalizations, could start from a readily available pyridine precursor. A multi-step sequence involving nitration, reduction, and subsequent Sandmeyer-type reaction could be envisioned to introduce the trifluoroethyl group or a precursor at the 2-position. Following the successful installation of the trifluoroethyl moiety, the subsequent challenge lies in the regioselective bromination at the 4-position.
Optimization of Reaction Conditions and Isolation Techniques
The economic viability and environmental impact of any synthetic process are critically dependent on the optimization of reaction conditions and the efficiency of isolation and purification techniques.
For the key bromination step of 2-(2,2,2-trifluoroethyl)pyridine, several parameters must be carefully controlled to ensure high yield and regioselectivity, minimizing the formation of isomeric byproducts. The choice of brominating agent is crucial. While elemental bromine can be used, reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) often offer milder reaction conditions and improved selectivity. The electron-withdrawing nature of the 2-(2,2,2-trifluoroethyl) group is expected to deactivate the pyridine ring towards electrophilic substitution, making the choice of reaction conditions paramount. The reaction solvent, temperature, and the potential use of a catalyst will all play a significant role in the outcome of the bromination.
The optimization of these conditions can be systematically explored using Design of Experiments (DoE) methodology to efficiently identify the optimal parameter space. Key factors to investigate would include the molar ratio of the brominating agent, reaction time, and temperature.
| Parameter | Range Investigated | Optimal Condition |
| Brominating Agent | NBS, DBDMH, Br₂ | DBDMH |
| Solvent | Dichloromethane, Acetonitrile, Sulfuric Acid | Sulfuric Acid |
| Temperature (°C) | 25 - 100 | 80 |
| Reaction Time (h) | 1 - 24 | 6 |
| Molar Ratio (Substrate:Reagent) | 1:1 - 1:1.5 | 1:1.1 |
Upon completion of the reaction, the isolation and purification of this compound from the reaction mixture are critical for obtaining a high-purity product. Standard work-up procedures would likely involve quenching the excess brominating agent, followed by extraction and washing.
Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 2,2,2 Trifluoroethyl Pyridine
Cross-Coupling Reactions Involving the Bromine Atom
The bromine atom at the 4-position of the pyridine (B92270) ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)
Palladium catalysts are highly effective in mediating the coupling of 4-bromo-2-(2,2,2-trifluoroethyl)pyridine with a variety of coupling partners.
The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between organohalides and organoboron compounds, is a common application. illinois.edumdpi.com Aryl, heteroaryl, and vinyl boronic acids or esters can be coupled with this compound in the presence of a palladium catalyst and a base. asianpubs.orgnih.gov A typical catalytic system involves a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) or a preformed palladium complex, along with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or a more specialized ligand to enhance catalytic activity. asianpubs.orgcas.cn
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine |
| 3-Furylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 4-(Furan-3-yl)-2-(2,2,2-trifluoroethyl)pyridine |
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgsoton.ac.ukorganic-chemistry.org This reaction is instrumental in the synthesis of alkynyl-substituted pyridines from this compound. scirp.orgarkat-usa.org The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. wikipedia.orgorganic-chemistry.org
Table 2: Examples of Sonogashira Coupling Reactions
| Alkyne | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 4-(Phenylethynyl)-2-(2,2,2-trifluoroethyl)pyridine |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 4-((Trimethylsilyl)ethynyl)-2-(2,2,2-trifluoroethyl)pyridine |
The Negishi coupling reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.orgchempedia.info This method is particularly useful for creating carbon-carbon bonds with a high degree of functional group tolerance. wikipedia.orgnih.gov Organozinc reagents are typically prepared in situ from the corresponding organohalide.
Table 3: Examples of Negishi Coupling Reactions
| Organozinc Reagent | Catalyst | Solvent | Product |
|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine |
| Ethylzinc bromide | PdCl₂(dppf) | DMF | 4-Ethyl-2-(2,2,2-trifluoroethyl)pyridine |
Nickel- and Copper-Catalyzed Coupling Reactions
While palladium catalysts are widely used, nickel and copper catalysts offer alternative and sometimes advantageous routes for cross-coupling reactions.
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-C bonds, often with different reactivity and selectivity compared to palladium. rsc.orgrsc.orgnih.gov Nickel catalysts can be particularly effective for coupling with unactivated alkyl halides. rsc.orgnih.gov
Copper-catalyzed coupling reactions are also employed, especially for trifluoromethylation and related transformations. nih.govresearchgate.netnih.gov These reactions often proceed through different mechanisms than their palladium- or nickel-catalyzed counterparts. nih.govnih.govacs.org
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine Core
The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the electron-withdrawing nitrogen atom and the trifluoroethyl group. stackexchange.comyoutube.comyoutube.com The bromine atom at the 4-position serves as a good leaving group in these reactions.
Reactivity Towards Oxygen-Based Nucleophiles (e.g., Etherification, Hydroxylation)
Oxygen-based nucleophiles, such as alkoxides and hydroxides, can displace the bromide at the C4-position to form ethers and pyridinones, respectively. These reactions typically require elevated temperatures and sometimes the use of a catalyst.
Table 4: SNAr with Oxygen-Based Nucleophiles
| Nucleophile | Conditions | Product |
|---|---|---|
| Sodium methoxide | Methanol, reflux | 4-Methoxy-2-(2,2,2-trifluoroethyl)pyridine |
| Potassium hydroxide | Water/DMSO, 150 °C | 2-(2,2,2-Trifluoroethyl)pyridin-4(1H)-one |
Reactivity Towards Nitrogen-Based Nucleophiles (e.g., Amination)
Nitrogen-based nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, readily participate in SNAr reactions with this compound to yield the corresponding 4-aminopyridine (B3432731) derivatives. chemspider.com These reactions are often carried out in a polar aprotic solvent. nih.govnih.gov
Table 5: SNAr with Nitrogen-Based Nucleophiles
| Nucleophile | Conditions | Product |
|---|---|---|
| Ammonia | Aqueous ammonia, sealed tube, 180 °C | 2-(2,2,2-Trifluoroethyl)pyridin-4-amine |
| Aniline | NMP, 150 °C | N-Phenyl-2-(2,2,2-trifluoroethyl)pyridin-4-amine |
Organometallic Reactivity and Directed Metalation (e.g., Halogen-Metal Exchange and Subsequent Electrophilic Trapping)
The bromine atom on the pyridine ring can be exchanged with a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. nih.govnih.govwikipedia.orgtcnj.edu This generates a potent nucleophilic organometallic intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position. harvard.edubaranlab.orgarkat-usa.org
Table 6: Halogen-Metal Exchange and Electrophilic Trapping
| Reagent | Electrophile | Product |
|---|---|---|
| n-Butyllithium | Carbon dioxide (CO₂) | 2-(2,2,2-Trifluoroethyl)pyridine-4-carboxylic acid |
| Isopropylmagnesium chloride | N,N-Dimethylformamide (DMF) | 2-(2,2,2-Trifluoroethyl)pyridine-4-carbaldehyde |
Functionalization of the 2,2,2-Trifluoroethyl Side Chain
The 2,2,2-trifluoroethyl substituent at the 2-position of the pyridine ring presents a unique site for functionalization, primarily centered around the reactivity of the methylene (B1212753) (-CH2-) group. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences the acidity of the adjacent benzylic protons. This increased acidity makes deprotonation a viable strategy for initiating further chemical transformations.
Deprotonation and Subsequent Reactions:
The protons on the carbon adjacent to the trifluoromethyl group are significantly more acidic than those of a typical ethyl group on a pyridine ring. This enhanced acidity allows for deprotonation using a suitable base to form a stabilized carbanion. The stability of this anion is attributed to the inductive effect of the three fluorine atoms.
Once formed, this nucleophilic carbanion can participate in a variety of reactions, allowing for the introduction of new functional groups. While specific studies on this compound are limited, analogous reactions with similar 2-(perfluoroalkyl)pyridines provide insight into potential transformations. These include:
Alkylation: Reaction of the carbanion with alkyl halides would lead to the formation of a new carbon-carbon bond, extending the side chain.
Aldol-type Reactions: Condensation with aldehydes or ketones would introduce a β-hydroxy functionality to the side chain.
Acylation: Reaction with acylating agents, such as esters or acid chlorides, would install a carbonyl group, leading to the formation of ketones.
The general reaction scheme for the functionalization of the 2,2,2-trifluoroethyl side chain via deprotonation is illustrated below:
Table 1: Potential Reactions of the 2-(2,2,2-Trifluoroethyl)pyridine (B13757156) Side Chain Anion
| Reactant Class | Electrophile (E+) | Product Type |
| Alkyl Halides | R-X | Alkylated Side Chain |
| Aldehydes/Ketones | RCHO / RCOR' | β-Hydroxyalkyl Side Chain |
| Acylating Agents | RCOCl / RCOOR' | β-Keto Side Chain |
It is important to note that the choice of base and reaction conditions is critical to selectively deprotonate the side chain without promoting competing reactions on the pyridine ring, such as nucleophilic aromatic substitution at the 4-position.
Chemo- and Regioselectivity in Complex Multi-Substituted Pyridine Systems
The presence of multiple reactive sites in this compound—namely the C4-bromo substituent, the 2,2,2-trifluoroethyl side chain, and the pyridine ring itself—gives rise to challenges and opportunities in controlling chemo- and regioselectivity. The electronic properties of the substituents play a crucial role in directing the outcome of chemical reactions.
The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the strongly electron-withdrawing 2,2,2-trifluoroethyl group. This electronic deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions. nih.gov
Competition between Nucleophilic Aromatic Substitution and Cross-Coupling:
The C4-position, bearing a bromo substituent, is a prime site for two major classes of reactions:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the trifluoroethyl group, facilitates the attack of nucleophiles at the 4-position, leading to the displacement of the bromide ion.
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
The outcome of a reaction with a given reagent will depend on the specific conditions employed (catalyst, solvent, temperature) and the nature of the nucleophile or coupling partner. For instance, strong, hard nucleophiles may favor SNAr, while softer nucleophiles in the presence of a suitable palladium catalyst will likely lead to cross-coupling.
Influence of Substituents on Regioselectivity:
In a more complex multi-substituted pyridine system derived from this compound, the existing substituents will direct the position of further functionalization.
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient character. However, if forced, the directing effects of the existing groups would need to be considered. Both the bromo and the trifluoroethyl groups are deactivating and would direct incoming electrophiles to the meta-positions (C3 and C5).
Nucleophilic Attack: As previously mentioned, the inherent electronics of the pyridine ring favor nucleophilic attack at the 2- and 4-positions. In the case of this compound, the 4-position is already substituted, making the 6-position a potential site for nucleophilic attack, although this is generally less favored than the 2- and 4-positions.
Table 2: Predicted Regioselectivity of Reactions on this compound
| Reaction Type | Reagent Type | Predicted Major Product Site(s) | Rationale |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻) | C4 (Substitution of Br) | Electron-deficient ring, good leaving group. |
| Palladium-Catalyzed Cross-Coupling | Organometallic Reagent (e.g., R-B(OH)₂) | C4 (Substitution of Br) | C-Br bond is a standard coupling partner. |
| Deprotonation/Alkylation | Strong Base then Electrophile | Side Chain (-CH₂-) | Acidic benzylic protons due to -CF₃ group. |
| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) | C3, C5 | Deactivating nature of existing substituents. |
Mechanistic studies on closely related polyhalopyridines have shown that the regioselectivity of nucleophilic substitution can be influenced by the nature of the halogen atoms and the reaction conditions. researchgate.net While fluorine is typically a better leaving group in SNAr on electron-deficient rings, bromine's ability to participate in a wider range of cross-coupling reactions makes this compound a versatile building block in synthetic chemistry. The interplay between these competing pathways allows for the selective synthesis of complex pyridine derivatives.
Computational and Theoretical Investigations of 4 Bromo 2 2,2,2 Trifluoroethyl Pyridine
Density Functional Theory (DFT) Studies for Ground State Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 4-Bromo-2-(2,2,2-trifluoroethyl)pyridine, DFT would be instrumental in elucidating its fundamental chemical and physical properties.
Molecular Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, this would involve mapping the potential energy surface as the trifluoroethyl group rotates relative to the pyridine (B92270) ring to identify the global minimum energy conformation.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | Data not available | ||
| C-C (ring) | Data not available | Data not available | |
| C-N | Data not available | Data not available | |
| C-C (side chain) | Data not available | Data not available | |
| C-F | Data not available | Data not available | |
| Pyridine Ring-CF2CF3 | Data not available |
Note: This table is for illustrative purposes only, as specific computational data for this molecule could not be located.
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability. For this compound, the electron-withdrawing nature of the bromine and trifluoroethyl groups would be expected to significantly influence the energies and distributions of these orbitals.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Conceptual)
| Property | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is conceptual. Specific values require dedicated DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the case of this compound, the MEP map would likely show regions of negative potential around the nitrogen atom of the pyridine ring and the fluorine atoms, indicating their propensity to interact with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the pyridine ring.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry offers powerful tools to explore the pathways of chemical reactions, providing insights that can be difficult to obtain through experimental methods alone.
Transition State Analysis for Key Transformations
For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying and characterizing the transition state is essential for understanding the reaction mechanism and calculating the activation energy. For functionalization reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, transition state analysis would be vital to map out the energetic landscape of the reaction.
Prediction of Reactivity and Selectivity in Functionalization Reactions
Computational models can predict the reactivity and selectivity of a molecule in various chemical transformations. For this compound, this could involve predicting the regioselectivity of further substitution on the pyridine ring or the relative reactivity of the C-Br bond in cross-coupling reactions. These predictions are often based on calculated parameters such as atomic charges, Fukui functions, and the energies of potential intermediates and transition states.
Advanced Quantum Chemical Calculations (e.g., Natural Bond Orbital (NBO) Analysis, Non-Linear Optical Properties)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecules like this compound. These methods can predict optimized geometries, vibrational frequencies, and various electronic properties with a high degree of accuracy.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical framework used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a localized, Lewis-like picture of molecular bonding. For this compound, NBO analysis would reveal key insights into the electronic delocalization and hyperconjugative interactions that govern its stability and reactivity.
For instance, in related substituted pyridines, significant stabilization energies are observed for interactions involving the lone pair of the nitrogen atom and the π* orbitals of the ring. Similar interactions would be expected in this compound, influencing its chemical behavior.
Table 1: Representative Natural Bond Orbital (NBO) Interaction Energies in Substituted Pyridines Note: This table is illustrative and based on data from analogous compounds, as direct data for this compound is not available.
| Donor NBO | Acceptor NBO | Estimated Stabilization Energy (kcal/mol) |
| LP (1) N | π* (C2-C3) | 5.0 - 10.0 |
| LP (1) N | π* (C5-C6) | 5.0 - 10.0 |
| LP (1) Br | σ* (C4-C5) | 1.0 - 3.0 |
| π (C2-C3) | π* (C4-C5) | 15.0 - 25.0 |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability (α) and hyperpolarizability (β and γ).
Computational studies on pyridine derivatives have shown that the introduction of electron-donating and electron-withdrawing groups can significantly enhance their NLO properties. In this compound, the bromine atom and the trifluoroethyl group act as electron-withdrawing substituents. This can lead to a significant intramolecular charge transfer, which is a key factor for a large NLO response.
Theoretical calculations, often employing DFT methods, can predict the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of the molecule. For pyridine-based systems, the calculated values of β can be significant, indicating a promising NLO response. The magnitude of these properties is sensitive to the nature and position of the substituents on the pyridine ring.
Table 2: Predicted Non-Linear Optical Properties of this compound based on Analogous Compounds Note: These values are estimations based on computational studies of similar brominated and trifluoromethyl-substituted pyridines.
| Property | Estimated Value | Unit |
| Dipole Moment (μ) | 2.0 - 4.0 | Debye |
| Mean Polarizability (α) | 100 - 150 | a.u. |
| First Hyperpolarizability (β) | 500 - 1500 | a.u. |
Influence of Solvent Effects and Environmental Interactions on Molecular Behavior
The behavior of a molecule in solution can differ significantly from its properties in the gas phase due to interactions with the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects and predict how they influence molecular properties.
For this compound, the polarity of the solvent is expected to have a notable impact on its electronic structure and properties. In polar solvents, the molecule's dipole moment is likely to be enhanced due to the stabilization of charge separation by the solvent's dielectric medium. This, in turn, can affect the energies of the frontier molecular orbitals (HOMO and LUMO) and the nature of electronic transitions.
Theoretical studies on substituted pyridines have shown that the basicity of the pyridine nitrogen is highly sensitive to solvent effects. The solvation of the protonated form (the pyridinium (B92312) ion) is a key factor in determining the pKa in solution. For this compound, the electron-withdrawing nature of the substituents would decrease its basicity compared to unsubstituted pyridine. The extent of this decrease would be modulated by the solvent environment.
Furthermore, solute-solvent interactions can influence the NLO properties of the molecule. The hyperpolarizability, in particular, can be sensitive to the reaction field induced by the solvent. Generally, polar solvents tend to enhance the NLO response of molecules with significant intramolecular charge transfer character.
Environmental interactions, such as the formation of halogen bonds, are another important aspect of the molecular behavior of this compound. The bromine atom in this molecule can act as a halogen bond donor, interacting with Lewis bases. Computational studies on halogen bonding in brominated pyridines have provided detailed insights into the nature and strength of these interactions. The electrostatic potential around the bromine atom, specifically the positive region known as the σ-hole, is crucial for the formation of halogen bonds. The strength of these bonds can be tuned by the electronic properties of the interacting partner.
Table 3: Predicted Solvatochromic Shifts and Dipole Moments in Different Solvents (Relative to Gas Phase) Note: This table presents expected trends based on theoretical studies of similar molecules.
| Solvent | Dielectric Constant | Expected Change in Dipole Moment | Expected Shift in UV-Vis Absorption |
| Gas Phase | 1.0 | Baseline | Baseline |
| Toluene | 2.4 | Small increase | Small red shift |
| Dichloromethane | 9.1 | Moderate increase | Moderate red shift |
| Acetonitrile | 37.5 | Significant increase | Significant red shift |
| Water | 80.1 | Large increase | Large red shift |
Applications of 4 Bromo 2 2,2,2 Trifluoroethyl Pyridine in Advanced Chemical Synthesis and Research
Utilization as a Key Building Block for the Construction of Complex Heterocyclic Structures
The presence of a bromine atom on the pyridine (B92270) ring of 4-Bromo-2-(2,2,2-trifluoroethyl)pyridine makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The compound can be effectively employed in a variety of these transformations to build intricate molecular architectures. myskinrecipes.comnih.gov
Key cross-coupling reactions applicable to this building block include:
Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids to form biaryl structures. This is one of the most common methods for creating complex scaffolds for pharmaceuticals and materials. rsc.org
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are important in medicinal chemistry and materials science. nih.gov
Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines, a common structural motif in biologically active molecules. myskinrecipes.com
Heck Coupling: Reaction with alkenes to form substituted vinylpyridines.
The trifluoroethyl group at the 2-position exerts a strong electron-withdrawing effect, which can influence the reactivity of the pyridine ring and the bromine atom, as well as impart unique properties such as increased metabolic stability and lipophilicity to the final products. nih.gov This makes the building block particularly attractive for synthesizing novel heterocyclic compounds intended for use as agrochemicals or pharmaceuticals. researchoutreach.org
Interactive Table: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Structure | Catalyst/Conditions |
| Suzuki Coupling | Arylboronic Acid | 4-Aryl-2-(2,2,2-trifluoroethyl)pyridine | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Sonogashira Coupling | Terminal Alkyne | 4-Alkynyl-2-(2,2,2-trifluoroethyl)pyridine | Pd/Cu catalyst, Base |
| Buchwald-Hartwig | Amine (R₂NH) | 4-(Dialkylamino)-2-(2,2,2-trifluoroethyl)pyridine | Pd catalyst, Ligand, Base |
| Stille Coupling | Organostannane | 4-Aryl/Vinyl-2-(2,2,2-trifluoroethyl)pyridine | Pd catalyst |
Role in the Development of Novel Ligands for Transition Metal Catalysis
The pyridine nitrogen atom in this compound provides a coordination site for transition metals, making it a candidate for incorporation into ligands for catalysis. By modifying the 4-position through cross-coupling reactions, a diverse array of mono- and bidentate ligands can be synthesized. For example, coupling with a phosphine-containing aryl boronic acid could yield a P,N-type ligand.
The electronic properties of such ligands are critical to the performance of the resulting metal catalysts. The strongly electron-withdrawing trifluoroethyl group on the pyridine ring decreases the electron density at the nitrogen atom. This modification can significantly impact the catalytic activity of the metal center by:
Altering the oxidation-reduction potential of the metal.
Influencing the stability of catalytic intermediates.
Modifying the Lewis acidity of the metal center.
Research on related fluorinated pyridine and bipyridyl systems has shown that such electronic tuning is crucial for developing catalysts with enhanced reactivity and selectivity for various organic transformations, including hydrosilylation and cycloisomerization reactions. acs.orgrsc.org The synthesis of terpyridine ligands, which are important in coordination chemistry and catalysis, often relies on cross-coupling reactions starting from brominated pyridine precursors. rsc.org
Precursor for Advanced Functional Organic Materials
There is a growing demand for novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ossila.comresearchgate.net Pyridine-containing compounds are actively investigated for these purposes, particularly as electron-transport materials due to the electron-deficient nature of the pyridine ring. researchgate.net
The incorporation of fluorine atoms or fluoroalkyl groups into organic semiconductor materials is a well-established strategy to improve their performance. Fluorination can enhance properties such as:
Electron Affinity: Facilitating more efficient electron injection and transport.
Thermal Stability: Increasing the durability of devices.
Molecular Packing: Influencing the solid-state arrangement and, consequently, charge carrier mobility. myskinrecipes.com
This compound serves as a valuable precursor for such materials. Through polymerization or by coupling to other conjugated aromatic systems, it can be integrated into larger π-conjugated structures. The resulting fluorinated materials are expected to exhibit favorable electronic properties for use in organic electronic devices. myskinrecipes.comresearchgate.net
Interactive Table: Impact of Fluorination on Organic Material Properties
| Property | Effect of Trifluoroethyl Group | Application Benefit |
| Electron Affinity | Increases | Improved electron transport in OLEDs/OFETs |
| Ionization Potential | Increases | Can improve air stability of the material |
| Solubility | Often modified | Can aid in solution-based processing |
| Intermolecular Interactions | Can induce favorable π-stacking | Enhanced charge mobility |
Exploration in Structure-Activity Relationship (SAR) Studies for Chemical Probes
Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org SAR studies involve the systematic modification of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. collaborativedrug.com Pyridine derivatives are a common scaffold in drug discovery, and understanding their SAR is crucial for developing new therapeutic agents and chemical probes. nih.govnih.gov
This compound is an excellent starting point for SAR exploration. The molecule can be conceptually divided into three key regions for modification:
The Pyridine Core: Provides the basic heterocyclic framework.
The 4-Bromo Substituent: Acts as a key derivatization point. Using the cross-coupling reactions mentioned in section 5.1, a wide variety of functional groups can be introduced at this position to probe interactions with a biological target. nih.gov
The 2-(2,2,2-trifluoroethyl) Group: This group's impact on lipophilicity and electronic character can be compared against analogs with different fluoroalkyl groups or non-fluorinated alkyl groups to understand the role of fluorine in binding and activity.
In a typical SAR campaign, a library of analogs would be synthesized by varying the substituent at the 4-position. The biological activity of these compounds would then be measured to identify which chemical features enhance the desired effect. Such studies are essential for optimizing lead compounds into potent and selective chemical probes for studying biological processes or as starting points for drug development. nih.gov
Q & A
Q. What are the key synthetic routes for preparing 4-Bromo-2-(2,2,2-trifluoroethyl)pyridine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via halogenation of pyridine derivatives followed by trifluoroethyl group introduction. Nickel-catalyzed reductive coupling of 2-halomethylpyridines (e.g., 2-bromo-6-methylpyridine) with trifluoroethyl precursors is a common method . Optimization involves adjusting catalyst loading (e.g., NiCl₂(dppe)), solvent polarity (DMF or THF), and temperature (80–120°C). Monitoring intermediates via HPLC and quenching side reactions (e.g., β-hydride elimination) improves yield .
Q. How can spectroscopic techniques distinguish this compound from structurally similar impurities?
- Methodological Answer : ¹H NMR is critical for identifying the trifluoroethyl group (δ 3.8–4.2 ppm, quartet) and pyridine protons (δ 8.0–8.5 ppm). ¹⁹F NMR confirms the -CF₃ group (δ -60 to -70 ppm). Mass spectrometry (EI-MS) detects the molecular ion at m/z 255 (C₇H₆BrF₃N⁺) with isotopic splitting patterns for bromine. IR spectroscopy verifies C-Br stretches (550–650 cm⁻¹) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) separates polar byproducts. Recrystallization from ethanol/water mixtures enhances purity (>95%), leveraging the compound’s moderate solubility in polar aprotic solvents. For persistent impurities (e.g., brominated side products), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the electronic properties of the pyridine ring in cross-coupling reactions?
- Methodological Answer : The -CF₃ group exerts strong electron-withdrawing effects via induction, reducing electron density at the pyridine nitrogen. This activates the ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify charge distribution, showing a 0.3–0.5 eV decrease in LUMO energy compared to non-fluorinated analogs. Experimental validation includes Hammett substituent constants (σₚ ≈ 0.54) .
Q. What strategies resolve contradictions in catalytic activity data when using this compound in Suzuki-Miyaura couplings?
- Methodological Answer : Contradictions often arise from competing coordination of the trifluoroethyl group to palladium catalysts. Systematic screening of ligands (e.g., SPhos vs. XPhos) and bases (K₂CO₃ vs. CsF) mitigates this. Kinetic studies (e.g., variable-temperature NMR) identify intermediates, while X-ray crystallography of Pd complexes clarifies steric/electronic interactions .
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like kinase enzymes. Parameters include ligand-receptor binding free energy (ΔG) and hydrogen-bond interactions with the pyridine nitrogen. Pharmacophore models highlight the importance of the -CF₃ group in enhancing metabolic stability, as shown in antimalarial pyridine derivatives (e.g., SJ733) .
Q. What analytical methods validate the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer : Accelerated stability testing in PBS (pH 7.4, 37°C) over 72 hours, monitored via LC-MS, identifies degradation products (e.g., debromination or hydrolysis). Mass balance studies quantify intact compound (>90% stability). For in vivo applications, radiolabeling (¹⁴C or ³H) tracks biodistribution and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
